

N-Boc-O-benzyl-L-homoserine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Boc-L-Homoser-Obzl*

Cat. No.: *B2930950*

[Get Quote](#)

In-Depth Technical Guide to N-Boc-O-benzyl-L-homoserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-tert-butyloxycarbonyl-O-benzyl-L-homoserine, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document outlines its chemical properties, a representative synthesis protocol, and its primary application in solid-phase peptide synthesis (SPPS).

Core Compound Data

N-Boc-O-benzyl-L-homoserine is a derivative of the non-proteinogenic amino acid L-homoserine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. These protecting groups are crucial for its application in controlled, stepwise peptide synthesis.

Parameter	Value	Reference
CAS Number	59408-74-1	
Molecular Formula	C ₁₆ H ₂₃ NO ₅	
Molecular Weight	309.36 g/mol	
Appearance	White to off-white crystalline powder	
Purity	≥ 99% (HPLC)	
Melting Point	48-57 °C	
Boiling Point	480.5°C at 760 mmHg	
Density	1.154 g/cm ³	
Storage	2-8 °C	

Synthesis of N-Boc-O-benzyl-L-homoserine: A Representative Protocol

The synthesis of N-Boc-O-benzyl-L-homoserine is typically achieved by the benzylation of the side-chain hydroxyl group of N-Boc-L-homoserine. A common method for forming such benzyl ethers involves the use of a benzyl halide and a strong base. The following is a representative experimental protocol based on standard organic chemistry procedures.

Reaction Scheme:

Materials:

- N-Boc-L-homoserine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (Bzl-Br)
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (Argon or Nitrogen).
- Dissolution: N-Boc-L-homoserine (1 equivalent) is dissolved in anhydrous DMF.
- Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 15 minutes, allowing for the evolution of hydrogen gas to subside between additions. The mixture is stirred at 0 °C for an additional 30 minutes.
- Benzylation: Benzyl bromide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
- Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
- Washing: The combined organic layers are washed with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-Boc-O-benzyl-L-homoserine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Boc-O-benzyl-L-homoserine is as a protected amino acid monomer in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl protection strategy. In this methodology, the peptide is assembled sequentially while anchored to an insoluble polymer resin.

The workflow for incorporating an N-Boc-O-benzyl-L-homoserine residue into a growing peptide chain on a solid support is outlined below.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.

Detailed Steps of the SPPS Cycle:

- **Coupling:** The free N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of N-Boc-O-benzyl-L-homoserine. Common activating agents include dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxybenzotriazole (HOBt).
- **Washing:** The resin is washed with solvents like dichloromethane (DCM) and dimethylformamide (DMF) to remove excess reagents and byproducts.
- **Deprotection:** The N-terminal Boc protecting group is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in DCM.^{[1][2]} This exposes a new N-terminal amine.
- **Washing:** The resin is washed to remove the TFA and the cleaved Boc-group byproducts.
- **Neutralization:** The N-terminal ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to regenerate the free amine.^[1]
- **Washing:** A final wash removes the excess base and its salt, preparing the resin-bound peptide for the next coupling cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on the homoserine residue) are removed, typically in a single step using a strong acid such as hydrofluoric acid (HF).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- To cite this document: BenchChem. [N-Boc-O-benzyl-L-homoserine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2930950#n-boc-o-benzyl-l-homoserine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b2930950#n-boc-o-benzyl-l-homoserine-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com